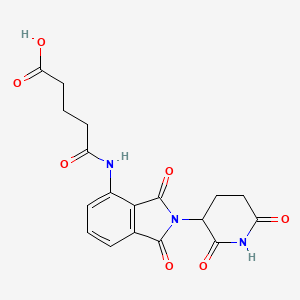
Pomalidomide-amido-C3-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amido-C3-COOH is a synthesized compound that features pomalidomide, a pentyl spacer, and a carboxylic acid. It is primarily used as a PROTAC (proteolysis targeting chimera) linker, which recruits E3 ligase for the ubiquitinylation and subsequent proteolysis of a given protein . This compound is a derivative of pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amido-C3-COOH involves several steps:
Initial Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Formation of the Amido Linker: The pomalidomide is then reacted with a pentyl spacer and a carboxylic acid group to form the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amido-C3-COOH undergoes several types of chemical reactions:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Coupling Reactions: The compound can be coupled with various protein-targeting ligands through its linker moieties.
Common Reagents and Conditions
Coupling Reagents: EDC, HATU
Solvents: Dimethyl sulfoxide (DMSO), aqueous solutions of salts, acids, and bases
Temperature: Reactions typically occur at ambient to 80°C
Major Products
The major products formed from these reactions are typically conjugates used in PROTAC technology, which are designed to target specific proteins for degradation .
Scientific Research Applications
Pomalidomide-amido-C3-COOH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-amido-C3-COOH exerts its effects by recruiting E3 ligase, which tags specific proteins with ubiquitin. This tagging marks the proteins for degradation by the proteasome . The molecular target is cereblon, a component of the E3 ubiquitin ligase complex . The pathway involves the binding of the compound to cereblon, leading to the ubiquitination and subsequent degradation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with similar immunomodulatory effects.
Pomalidomide: The base compound for Pomalidomide-amido-C3-COOH, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its role as a PROTAC linker, which allows for the targeted degradation of specific proteins. This targeted approach is more precise compared to the broader immunomodulatory effects of its analogs .
Properties
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7/c22-12(5-2-6-14(24)25)19-10-4-1-3-9-15(10)18(28)21(17(9)27)11-7-8-13(23)20-16(11)26/h1,3-4,11H,2,5-8H2,(H,19,22)(H,24,25)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUHUNMWFLJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8143669.png)
![ethyl 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B8143670.png)
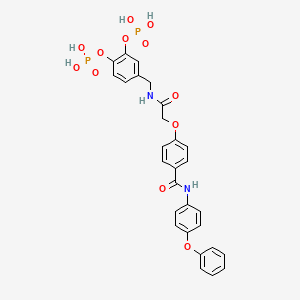
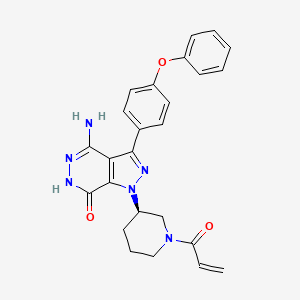
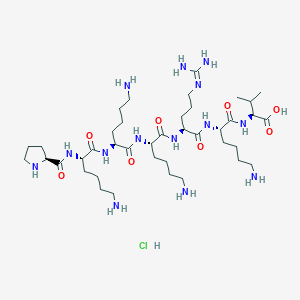
![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)
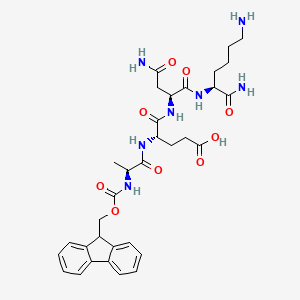
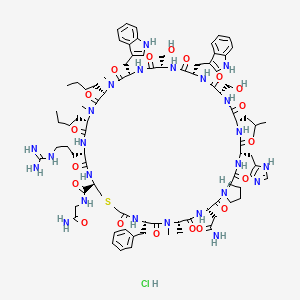
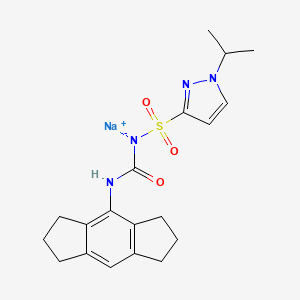
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8143729.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)
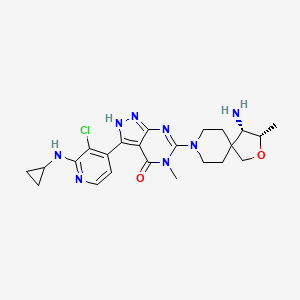
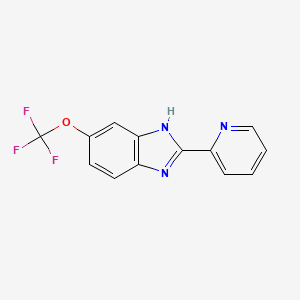
![Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8143762.png)
